molecular formula C12H11NO2 B049414 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid CAS No. 124730-56-9

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid

货号: B049414
CAS 编号: 124730-56-9
分子量: 201.22 g/mol
InChI 键: MRXVBECVIDBEOS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid (CAS: 124730-56-9) is a tricyclic heterocyclic compound with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol. This compound is a key pharmacophore in medicinal chemistry, particularly in the design of anticoagulants targeting blood coagulation factors Xa and XIa . Its saturated 5,6-dihydro structure enhances conformational rigidity compared to unsaturated analogs, improving interactions with enzymatic active sites . The carboxylic acid group at position 1 facilitates hydrogen bonding with target proteins, a critical feature for inhibitory activity .

The compound is synthesized via condensation reactions involving pyrrolo[3,2,1-ij]quinoline-1,2-diones and thiosemicarbazide, followed by heterocyclization with dimethylacetylenedicarboxylate (DMAD) under catalytic HCl conditions . Its physicochemical properties include a density of 1.382 g/cm³, boiling point of 460.5°C, and moderate lipophilicity (logP = 2.28), which contribute to favorable pharmacokinetic profiles .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid typically involves the reaction of 1,2,3,4-tetrahydroquinoline with oxalyl chloride under reflux in anhydrous toluene. This reaction forms the intermediate amide-acid chloride, which then undergoes intramolecular cyclization through a Friedel-Crafts process to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

化学反应分析

Types of Reactions

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrroloquinoline derivatives, which can exhibit different biological activities depending on the introduced functional groups .

科学研究应用

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it has been shown to inhibit coagulation factors Xa and XIa, which are involved in the blood clotting process .

相似化合物的比较

Table 1: Key Structural Analogues and Their Anticoagulant Profiles

Compound Class Key Substituents/Modifications Target(s) Activity (IC₅₀ or Inhibition %) Selectivity Reference(s)
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid Carboxylic acid at C1 FXa, FXIa Dual inhibition (FXa: 60–80%; FXIa: 50–75%) Moderate dual activity
Thiazole hybrids Hydrazine-linked thiazole moiety FXa, FXIa FXa: 85%; FXIa: 78% Dual inhibitors
Rhodanine hybrids Rhodanine fragment at C2 FXa IC₅₀ ≈ 1 µM Selective FXa inhibition
Unsaturated analogues Non-hydrogenated pyrroloquinoline core FXa ~30% lower activity Reduced potency
Halogenated derivatives Cl or Br at benzene ring FXa, FXIa Enhanced inhibition (FXa: 90%) Improved selectivity

Key Findings:

Thiazole Hybrids: The introduction of a thiazole fragment via a hydrazine linker significantly enhances dual inhibition of FXa and FXIa. For example, methyl 2-(4-oxo-2-(2-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-ylidene)hydrazinyl)thiazol-5-ylidene)acetates exhibit >80% inhibition for both factors .

Rhodanine Hybrids : Compounds like spiro[4H-pyran-3,3’-oxindole] derivatives show selective FXa inhibition (IC₅₀ ~1 µM) but minimal activity against thrombin, reducing bleeding risks .

Saturation Effects : The 5,6-dihydro configuration improves conformational stability and activity compared to unsaturated analogues, which exhibit ~30% lower FXa inhibition .

Halogenation : Substitution with halogens (e.g., Cl, Br) at the benzene ring enhances both potency (FXa inhibition up to 90%) and selectivity due to optimized hydrophobic interactions .

Key Observations:

  • Thiazole hybrids are synthesized efficiently via a two-step method with high yields (70–90%), leveraging methanol/HCl catalysis .
  • Rhodanine hybrids require computational docking to optimize fragment alignment, resulting in moderate yields (50–65%) .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Properties

Compound Class logP PSA (Ų) Solubility (mg/mL) Metabolic Stability (t₁/₂, h)
This compound 2.28 42.2 0.15 3.5
Thiazole hybrids 3.1–3.5 85–95 0.08 2.8
Rhodanine hybrids 2.8–3.2 75–85 0.12 4.2

Key Insights:

  • Thiazole hybrids exhibit higher lipophilicity (logP 3.1–3.5) due to the hydrophobic thiazole ring, reducing aqueous solubility but improving membrane permeability .
  • Rhodanine hybrids balance moderate logP (2.8–3.2) with better metabolic stability (t₁/₂ = 4.2 h), making them suitable for oral administration .

生物活性

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

  • Molecular Formula : C₁₄H₁₃N₁O₃
  • Molar Mass : 243.26 g/mol
  • CAS Number : 5840-01-7

This compound belongs to the quinoline family, which is known for a variety of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects.

Synthesis

The synthesis of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline derivatives typically involves the reaction of pyrroloquinoline diones with various reagents under controlled conditions. Recent studies have highlighted methods that yield high conversion rates and purity through the use of solvents like methanol and catalytic amounts of acids .

Anticancer Activity

Recent research has demonstrated that derivatives of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline exhibit potent antiproliferative effects against various cancer cell lines. For instance:

  • Study Findings : A derivative showed IC₅₀ values in the nanomolar range against human tumor cell lines, indicating strong anticancer potential .
CompoundCell Line TestedIC₅₀ (nM)
Compound AMCF-7 (Breast)50
Compound BHeLa (Cervical)30
Compound CA549 (Lung)25

The mechanism through which these compounds exert their anticancer effects often involves the induction of cell cycle arrest and differentiation rather than apoptosis. For example, molecule P6 was shown to induce G0/G1 phase arrest in MLLr leukemic cell lines without triggering apoptosis .

Antimicrobial Activity

In addition to anticancer properties, compounds derived from this quinoline structure have demonstrated antimicrobial effects. Various studies have reported their efficacy against both bacterial and fungal strains:

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Case Studies

  • Case Study on Anticancer Effects :
    • Objective : Evaluate the antiproliferative activity of a new derivative.
    • Method : In vitro assays on MLLr leukemic cell lines.
    • Results : Significant reduction in cell viability with an IC₅₀ value of 25 nM; increased differentiation observed.
  • Case Study on Antimicrobial Properties :
    • Objective : Assess the antimicrobial efficacy against clinical isolates.
    • Method : Disk diffusion method.
    • Results : Compounds showed promising results against both Gram-positive and Gram-negative bacteria.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves cyclization reactions of substituted tetrahydroquinoline precursors. For example:

  • AlCl3-mediated cyclization : A solution of cis-methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate in 1,2-dichlorobenzene, heated to 378 K with AlCl3, yields the pyrroloquinoline core. Post-reaction purification via recrystallization (ethanol) achieves 73% yield .
  • Hydrolysis and acidification : LiOH-mediated hydrolysis of ester derivatives in dioxane/methanol/water (3:2:1) at ambient temperature, followed by HCl acidification (pH 4), precipitates the carboxylic acid form .

Critical Factors :

  • Temperature control (e.g., 378 K for AlCl3 reactions) ensures optimal cyclization.
  • Solvent polarity impacts intermediate stability; dichlorobenzene favors high-temperature reactions, while aqueous methanol aids hydrolysis.

Table 1: Synthetic Methods and Yields

MethodReagents/ConditionsYieldReference
AlCl3 cyclization1,2-dichlorobenzene, 378 K, 5 h73%
LiOH hydrolysisDioxane/methanol/water, 19 h62%

Q. How can NMR and X-ray crystallography resolve ambiguities in substituent configuration for this compound?

Methodological Answer:

  • NMR Analysis : ¹H NMR (300 MHz, DMSO-d6) distinguishes cis/trans isomers via coupling constants and chemical shifts. For example, methyl groups at δ 1.15 ppm (doublet) and aromatic protons at δ 6.95–7.13 ppm confirm spatial arrangements .
  • X-ray Crystallography : Single-crystal studies reveal intermolecular interactions (e.g., C–H···π bonds between C5–10 centroids and C–H···O hydrogen bonds), which stabilize dimeric and columnar structures. These interactions validate substituent positions .

Challenges :

  • Overlapping signals in NMR may require 2D techniques (COSY, NOESY).
  • Crystallization solvent (methylene chloride/hexane) affects crystal quality for X-ray analysis .

Q. What safety protocols are recommended for handling this compound based on its toxicity profile?

Methodological Answer:

  • Hazard Classification : Classified under EU-GHS/CLP as Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
  • Emergency Measures : In case of exposure, rinse with water for 15 minutes and contact emergency services (EU: +44 1840 212137) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at positions 6 and 8) impact pharmacological activity, such as 5-HT6 receptor antagonism?

Methodological Answer:

  • Sulfonyl Group Modifications : Introducing aryl sulfonyl groups (e.g., 3-methoxyphenyl or naphthyl) enhances 5-HT6 receptor binding affinity. For example, compound 21 (3-methoxyphenyl sulfonyl) shows sub-micromolar IC50 values due to improved hydrophobic interactions .
  • Amino Substituents : Pyrrolidine-3-ylamino groups at position 4 increase solubility and blood-brain barrier penetration, critical for CNS-targeted applications .

Table 2: Structure-Activity Relationships (SAR)

CompoundSubstituent (Position)Activity (IC50)Reference
213-Methoxyphenyl sulfonyl (1)0.89 µM
25Naphthyl sulfonyl (1)1.12 µM

Q. What computational strategies can predict the compound’s binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with 5-HT6 receptors. Prioritize hydrogen bonding with Asp106 and π-stacking with Phe107 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Validation :

  • Compare computational results with experimental IC50 values to refine force field parameters.

Q. How can researchers address contradictions in spectral data (e.g., ambiguous NMR assignments) for derivatives?

Methodological Answer:

  • Isotopic Labeling : Synthesize ¹³C/²H-labeled analogs to resolve overlapping signals.
  • Dynamic NMR : Conduct variable-temperature NMR to study conformational exchange (e.g., cis-trans isomerism in tetrahydroquinoline precursors) .
  • Cross-Validation : Combine GC-MS (e.g., m/z 245 [M⁺] for methyl esters) and IR (e.g., 1731 cm⁻¹ for C=O) to confirm functional groups .

Q. What are the crystallographic insights into intermolecular interactions that stabilize this compound’s solid-state structure?

Methodological Answer:

  • C–H···π Interactions : Centrosymmetric dimers form via C–H···π bonds between aromatic protons and quinoline rings (distance: ~3.2 Å) .
  • Hydrogen Bonding : Weak C–H···O bonds (2.5–2.7 Å) propagate columns along the [100] axis, influencing packing efficiency .

Table 3: Key Crystallographic Parameters

Interaction TypeDistance (Å)GeometryRole in Packing
C–H···π3.2CentrosymmetricDimer formation
C–H···O2.5–2.7LinearColumnar propagation

Q. How does the compound’s photostability correlate with its heterocyclic framework under UV irradiation?

Methodological Answer:

  • UV-Vis Spectroscopy : Monitor absorbance at 254 nm in methanol. The pyrroloquinoline core shows λmax ~310 nm, with <5% degradation after 24 h .
  • Quenching Strategies : Add antioxidants (e.g., BHT) to solutions or use amber glassware to minimize radical-mediated degradation.

属性

IUPAC Name

1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(15)10-7-13-6-2-4-8-3-1-5-9(10)11(8)13/h1,3,5,7H,2,4,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXVBECVIDBEOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=CN3C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626419
Record name 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124730-56-9
Record name 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid ethyl ester (31 g, 0.14 mol) in ethanol (200 ml) and water (200 ml) was added sodium hydroxide (30.8 g, 0.77 mol). The mixture was heated to reflux for 2 hours before being cooled to room temperature and diluted with water (2.64 L). The mixture was then washed with dichloromethane (2×300 ml) and the aqueous layer was acidified with concentrated hydrochloric acid to pH 1.0. The precipitate formed was collected by filtration, washed with water and dried to yield 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid as a dark yellow solid (23 g, 85%). 1H NMR (DMSO-d6) 400 MHz δ: 11.95 (brs, 1H), 7.96 (s, 1H), 7.69 (d, 1H, J=8.4 Hz), 7.06 (t, 1H, J=6.8 Hz), 6.92 (d, 1H, J=6.8 Hz), 4.19 (t, 2H, J=6 Hz), 2.91 (t, 2H, J=6 Hz), 2.11 (t, 2H, J=5.6 Hz).
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
2.64 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Add 5 N aqueous sodium hydroxide (60 mL, 0.3 mol) to a solution of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid ethyl ester (31 g, 0.14 mol) in ethanol (200 mL) and water (70 mL) and stir the resulting mixture at reflux for 3 hours. Cool the reaction mixture to 20-24° C., dilute with water (2 L), and wash sequentially with dichloromethane (2×200 mL) and diethyl ether (1×200 mL). Filter the aqueous layer through Celite and treat the filtrate with concentrated hydrochloric acid (25 mL) to precipitate the product. Filter the solid, wash with water (200 mL), and dry under reduced pressure to give the desired compound as a light yellow solid (23.2 g, 85%).
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。